

Compound 174 (CAS 445231-36-7): A Technical Overview of Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anti-osteoporosis agent-6*

Cat. No.: *B15600678*

[Get Quote](#)

Introduction: Compound 174, identified by the Chemical Abstracts Service (CAS) number 445231-36-7, is a molecule with emerging interest in distinct therapeutic areas. Primarily investigated for its potential as an anti-osteoporosis and an antigiardiasic agent, this compound has demonstrated biological activity in preliminary studies. This technical guide provides a comprehensive summary of the existing research, focusing on its applications, quantitative data, experimental methodologies, and proposed mechanisms of action.

Anti-Osteoporosis Activity

Compound 174 has been identified as a potential anti-osteoporosis agent.^[1] Initial research indicates its ability to inhibit the formation of osteoclasts, the cells responsible for bone resorption.

Quantitative Data

A key finding from preliminary studies is the compound's inhibitory effect on osteoclast formation.

Parameter	Value	Concentration	Source
Inhibition of osteoclast formation	14.11%	10 µM	[1]

Antigiardiasic Activity

More extensive research has been conducted on Compound 174's efficacy against the protozoan parasite *Giardia lamblia*, the causative agent of giardiasis.[\[2\]](#) In this context, the compound is also referred to as EHV-110-174.[\[2\]](#) Studies have highlighted its potent activity against the parasite and comparatively low toxicity to human cells, suggesting a favorable therapeutic window.[\[2\]](#)

Quantitative Data

The antigiardiasic potential of Compound 174 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against both the parasite and a human cell line.

Target	IC50 Value	Source
Giardia lamblia trophozoites	11 μ M	[2]
Human keratinocytes (HaCaT cells)	130 μ M	[2]

Mechanism of Action and Morphological Effects

The mechanism of action for Compound 174's antigiardiasic activity is believed to be novel and not yet fully elucidated.[\[2\]](#) Morphological studies of *G. lamblia* trophozoites treated with the compound have revealed distinct structural changes not observed with standard antigiardial drugs.[\[2\]](#)

Observed Morphological Changes in *G. lamblia* Trophozoites:

- Cellular Appearance: Trophozoites become translucent and swollen.[\[2\]](#)
- Flagella: Shortening of the flagella is observed.[\[2\]](#)
- Nuclei: The nuclei appear altered, with some trophozoites losing one of their two nuclei.[\[2\]](#)
This nuclear damage is a significant finding and suggests a unique mechanism of action.[\[2\]](#)
- Cytoplasm: The presence of lamellar bodies in the cytoplasm has been noted, which may indicate disorders in lipid metabolism or be associated with cell death processes like autophagy or apoptosis.[\[2\]](#)

The structural similarities between Compound 174 and known histone deacetylase (HDAC) inhibitors have led to the hypothesis that its mechanism may involve deacetylase-inhibitory activity, though this requires further investigation.[2]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the evaluation of Compound 174's antigiardiasis activity, based on the available literature.

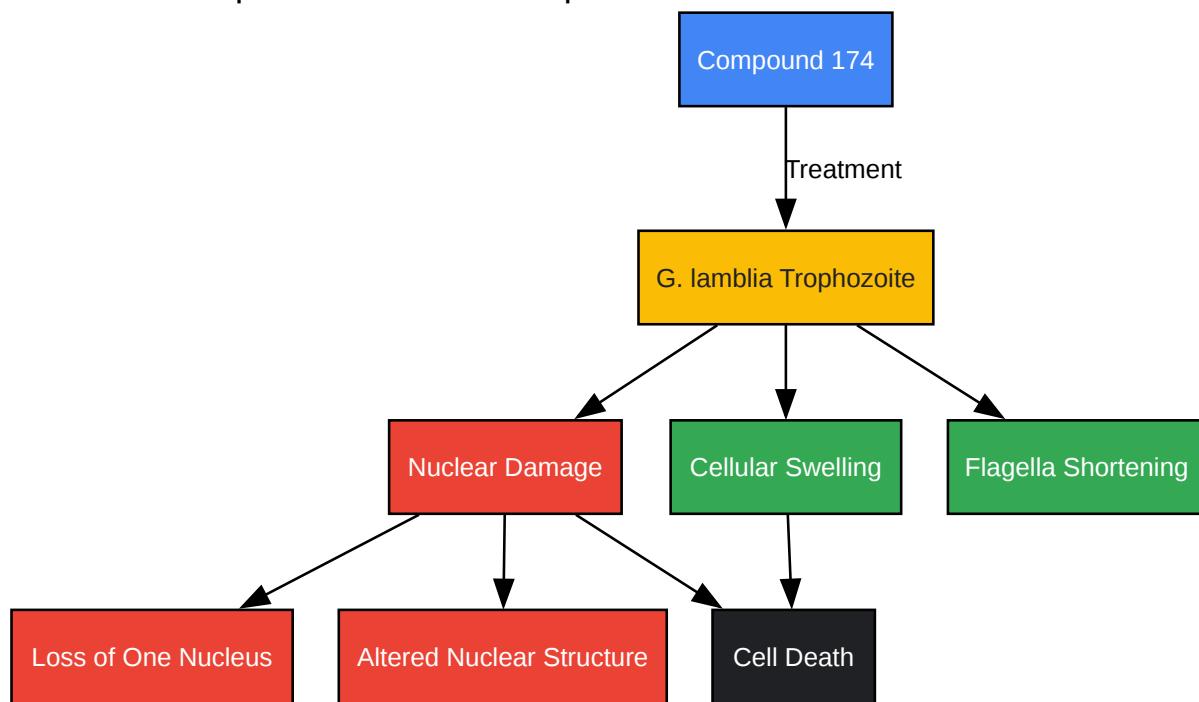
In Vitro Cytotoxicity Microassay

This assay is used to determine the IC₅₀ of the compound against *G. lamblia* trophozoites.

- **Plate Preparation:** The assay is performed in sterile 96-well microplates. Each well contains the culture medium supplemented with the test compound (Compound 174), control drugs (metronidazole and tinidazole), or a negative control (0.05% DMSO).[2]
- **Cell Seeding:** A suspension of *G. lamblia* trophozoites is added to each well to achieve a final density of 2×10^5 cells/well.[2]
- **Incubation:** The plates are incubated at 37°C for 24 hours.[2]
- **Cell Viability Assessment:** After incubation, the plates are chilled to detach the adherent trophozoites. A portion of the cell suspension is then transferred to a new plate with fresh medium and re-cultivated for another 24 hours. Cell viability is determined by the reduction of XTT-tetrazolium salts to formazan.[2]

Morphological Studies of Giardia Trophozoites

These studies are conducted to observe the structural effects of Compound 174 on the parasite.

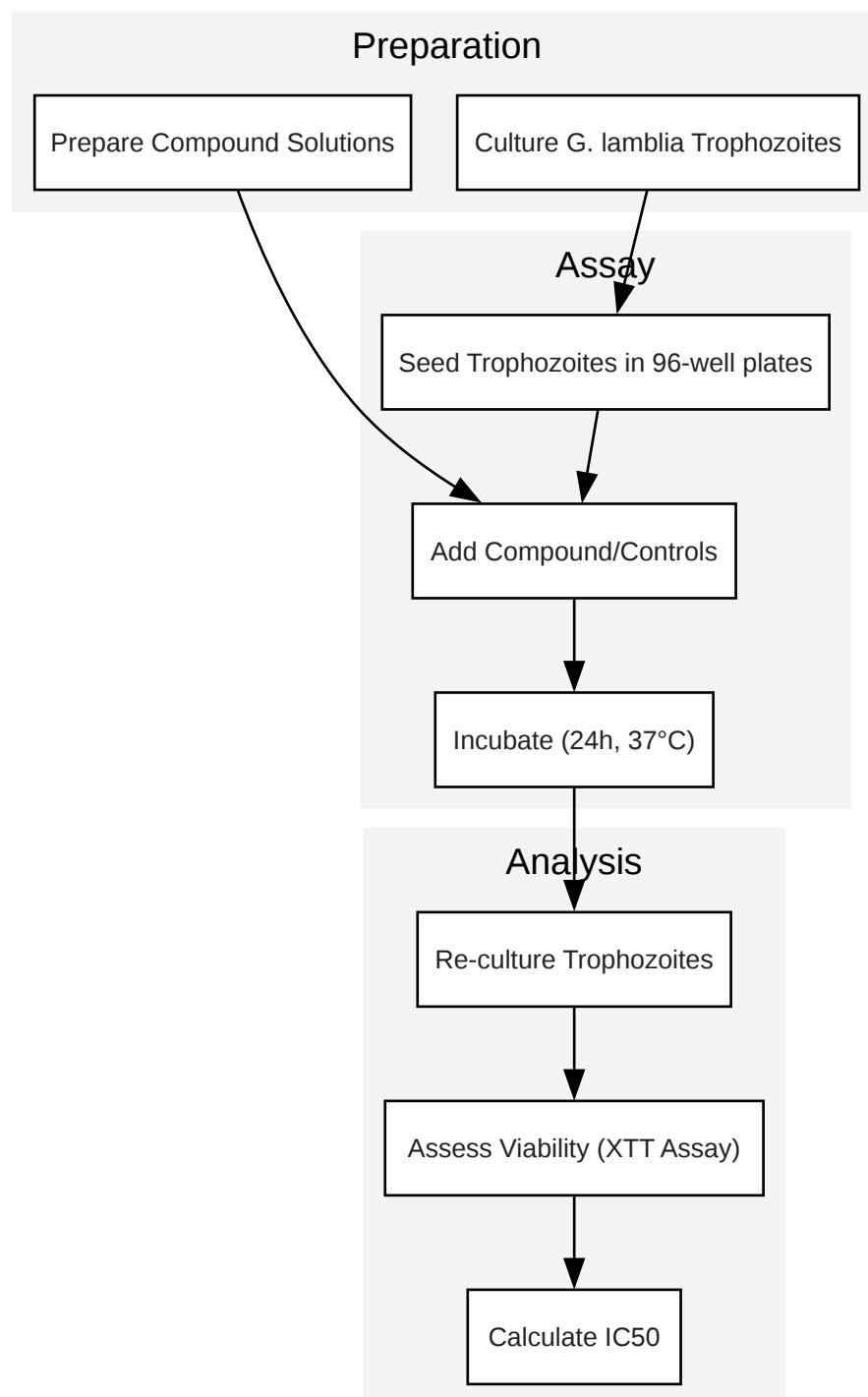

- **Treatment:** *G. lamblia* trophozoites (2×10^6) are incubated for 24 hours at 37°C in a culture medium containing Compound 174 at its IC₅₀ concentration. Control groups are treated with standard drugs or no compound.[2]
- **Harvesting:** The trophozoites are harvested by chilling the culture vials in an ice bath followed by centrifugation.[2]

- Bright-field Microscopy: The cell pellet is washed with PBS, placed on glass slides, fixed with methanol, and stained with Giemsa. The samples are then analyzed under a bright-field microscope.[2]
- Transmission Electron Microscopy (TEM): For ultrastructural analysis, treated trophozoites are fixed with glutaraldehyde, post-fixed with osmium tetroxide, dehydrated with ethanol, and embedded in epoxy resin. Ultrathin sections are then examined using a transmission electron microscope.[2]

Visualizations

Proposed Mechanism of Action on *Giardia lamblia*

Proposed Effect of Compound 174 on *Giardia lamblia*



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Compound 174 on *G. lamblia*.

Experimental Workflow for Antigiardiasis Screening

Workflow for In Vitro Antigiardiasis Activity Screening

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro antigiardiasis screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of Benzopyrrolizidines as Promising Antigiardiasic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Compound 174 (CAS 445231-36-7): A Technical Overview of Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600678#compound-174-cas-445231-36-7-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

